molecular formula C25H22O2 B1671325 (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid CAS No. 155701-61-4

(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid

Cat. No.: B1671325
CAS No.: 155701-61-4
M. Wt: 354.4 g/mol
InChI Key: HJQQVNIORAQATK-DDJBQNAASA-N
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Description

GW5638 is a novel estrogen receptor ligand that has been studied for its potential use in treating estrogen receptor-positive breast cancer. It is a derivative of tamoxifen, a well-known selective estrogen receptor modulator, but with distinct properties that make it a promising candidate for overcoming tamoxifen resistance in breast cancer treatment .

Preparation Methods

The synthesis of GW5638 involves several steps, starting from the basic structure of tamoxifen. The key modification is the introduction of a carboxylic acid side chain, which differentiates it from tamoxifen. The synthetic route typically involves the following steps:

Industrial production methods for GW5638 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

GW5638 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

GW5638 exerts its effects by binding to the estrogen receptor and inducing conformational changes that differ from those induced by tamoxifen. This results in the exposure of different surface peptides on the estrogen receptor, which in turn affects the receptor’s interaction with coactivators and corepressors. The compound functions as an antagonist in some tissues, inhibiting the agonist activity of estrogen, tamoxifen, and raloxifene, while acting as a full agonist in bone and the cardiovascular system .

Properties

CAS No.

155701-61-4

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H22O2/c1-2-23(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-16-13-19(14-17-22)15-18-24(26)27/h3-18H,2H2,1H3,(H,26,27)/b18-15+,25-23-

InChI Key

HJQQVNIORAQATK-DDJBQNAASA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)/C=C/C(=O)O)/C3=CC=CC=C3

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-(1,2-diphenylbut-1-enyl)phenyl)acrylic acid
ETACSTIL
GW 5638
GW-5638
GW5638

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid
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(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid
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(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid

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